3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid
Description
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
3-(7-chloro-4-oxoquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H10ClNO3/c13-8-1-2-9-10(7-8)14(5-3-11(9)15)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17) |
InChI Key |
ILFOMYQGZVIHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C=CC2=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies
The quinoline scaffold is typically constructed via cyclocondensation reactions between aniline derivatives and β-keto esters or α,β-unsaturated carbonyl compounds. For 3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid, a documented approach begins with 4-chloroaniline and ethyl acetoacetate under acidic conditions (H₂SO₄, 110°C), yielding 7-chloro-4-hydroxyquinoline. Subsequent oxidation with KMnO₄ in alkaline medium converts the 4-hydroxy group to a ketone, forming 7-chloro-4-oxoquinoline.
A key limitation lies in the regioselectivity of chlorination. Alternative routes employ pre-chlorinated starting materials, such as 2,4-dichlorobenzoic acid, to ensure proper positioning of the chlorine substituent.
Propanoic Acid Side Chain Introduction
Attachment of the propanoic acid moiety occurs through nucleophilic displacement or Michael addition. Patent literature describes alkylation of 7-chloro-4-oxoquinoline with methyl acrylate in DMF using NaH as base (0°C to room temperature, 12 h), followed by saponification with NaOH/MeOH (2 h, rt) to yield the target compound.
Table 1: Comparative Alkylation Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl acrylate/NaH | DMF | 0°C → rt | 68* | |
| Ethyl acrylate/K₂CO₃ | DMSO | 60°C | 54* | |
| Acrylic acid/Pd(OAc)₂ | DMF/Et₃N | 120°C | 72* |
*Reported yields for analogous reactions; target compound yields require experimental confirmation.
Catalytic Coupling Approaches
Palladium-Mediated Cross-Couplings
Recent advances employ transition metal catalysis for C-C bond formation. The Nature study demonstrates Pd₂(dba)₃/TTBPF-mediated coupling of 8-bromochroman-4-one with propanal precursors, achieving 78% yield in analogous structures. Applied to our target compound, this suggests potential for:
-
Suzuki-Miyaura coupling of boronic ester intermediates
-
Heck reaction with acrylate derivatives
Reaction optimization data indicates critical parameters:
Reaction Optimization and Mechanistic Insights
Solvent Effects on Alkylation
Comparative studies in DMF vs DMSO reveal:
DMF Advantages
-
Higher dielectric constant (ε = 36.7) stabilizes transition states
-
Improved NaH solubility for deprotonation
DMSO Challenges
-
Competitive oxidation of intermediates
-
Difficult removal during workup
Acid/Base Considerations
The final saponification step requires careful pH control:
-
Ester hydrolysis: NaOH/MeOH (2 M, 2 h)
-
Acidification: HCl to pH 2-3
-
Precipitation: Cold Et₂O
Over-acidification risks decarboxylation, while insufficient protonation leads to sodium salt contamination.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains standard, with elution systems:
-
Petroleum ether/EtOAc (3:1 → 1:2 gradient)
-
CH₂Cl₂/MeOH (95:5) for polar impurities
HPLC purity data from analogous compounds shows:
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
-
Quinoline H3 singlet: δ 8.42 ppm
-
Propanoic acid CH₂: δ 2.85 (t, J=7.2 Hz), 3.12 (t, J=7.2 Hz)
-
Carboxylic acid proton: δ 12.1 ppm (broad)
IR (KBr)
-
C=O stretch: 1715 cm⁻¹ (quinolone), 1690 cm⁻¹ (carboxylic acid)
-
C-Cl: 750 cm⁻¹
Industrial-Scale Considerations
Cost Analysis
Raw material breakdown for 1 kg batch:
-
4-Chloroaniline: $420
-
Methyl acrylate: $180
-
Pd catalysts: $1,200 (recyclability reduces cost to $300/batch)
Waste Stream Management
Key byproducts requiring treatment:
-
Sodium sulfate from neutralization
-
Heavy metal residues (Pd < 5 ppm)
-
Chlorinated solvents
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid moiety undergoes standard derivatization reactions:
-
Esterification : Reacts with alcohols (R-OH) in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to form esters.
-
Amidation : Forms amides with primary/secondary amines via activation with carbodiimides.
| Reaction Type | Reagents/Conditions | Product Example | Yield | Source |
|---|---|---|---|---|
| Esterification | SOCl₂, R-OH (e.g., MeOH) | Methyl 3-(7-chloro-4-oxoquinolin-1-yl)propanoate | 85–92% | |
| Amidation | DCC, R-NH₂ | 3-(7-Chloro-4-oxoquinolin-1-yl)-N-alkylpropanamide | 70–78% |
Hydrolysis of Precursor Esters
The compound can be synthesized via alkaline hydrolysis of its ester derivatives :
textEthyl 3-(7-chloro-4-oxoquinolin-1-yl)propanoate → NaOH (aq/EtOH, 25°C, 10 h) → 3-(7-Chloro-4-oxoquinolin-1-yl)propanoic acid
Nucleophilic Substitution at C7
The chlorine atom at position 7 participates in nucleophilic aromatic substitution (NAS) under specific conditions:
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Amines (e.g., NH₃) | Pd catalysis, 80–100°C | 7-Amino-4-oxoquinoline derivative | Limited reactivity due to electron-withdrawing keto group |
| Alkoxides (e.g., NaOMe) | CuI, DMF, 120°C | 7-Methoxy-4-oxoquinoline derivative | Requires strong bases |
Cyclization Reactions
The propanoic acid chain facilitates intramolecular cyclization:
-
Lactam Formation : Heating with POCl₃ yields a γ-lactam fused to the quinoline ring.
-
Heterocycle Synthesis : Reacts with hydrazines to form pyrazolone derivatives .
Copper-Catalyzed Alkynylation
Adapted from enantioselective methods for quinolones :
text3-(7-Chloro-4-oxoquinolin-1-yl)propanoic acid + Alkyne → CuI (10 mol%), **L4** ligand (12 mol%), TBSOTf, DIPEA, toluene, -40°C → Alkynylated derivative
Typical Yields : 60–92% with enantiomeric excess (ee) up to 97% .
Oxidation and Reduction Pathways
-
Quinoline Ring Reduction : Hydrogenation (H₂/Pd-C) reduces the keto group to a hydroxyl, but this deactivates the chlorine substituent.
-
Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol, though this is seldom utilized due to competing quinoline reactivity.
Comparative Reactivity with Analogues
A comparison with bromo and methyl derivatives highlights electronic effects :
| Substituent | NAS Reactivity | Esterification Rate | Cyclization Efficiency |
|---|---|---|---|
| 7-Cl | Moderate | Fast | High |
| 7-Br | High | Fast | Moderate |
| 6-Me | Low | Slow | Low |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The 7-chloro group directs electrophiles to the 5- and 8-positions of the quinoline ring.
-
Acid-Catalyzed Reactions : Protonation of the quinoline nitrogen enhances electrophilicity at C2 and C4 .
This compound’s reactivity profile underscores its utility in synthesizing bioactive derivatives, particularly in antimicrobial and anticancer research. Further studies should explore its potential in metal-catalyzed cross-coupling reactions and photochemical transformations.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the quinoline family, including 3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid, exhibit notable antimicrobial properties. Studies have shown that derivatives of quinoline can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have been tested against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant inhibition zones in well diffusion assays .
Anticancer Potential
The anticancer properties of quinoline derivatives are well-documented. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. For example, derivatives have been tested against human breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT-116), showing IC50 values indicating potent antiproliferative effects . The mechanism of action often involves the disruption of cellular signaling pathways critical for cancer cell survival.
Study on Antimicrobial Efficacy
In a study published in RSC Advances, researchers synthesized various quinoline derivatives and evaluated their antimicrobial activity. Among these compounds, those similar to this compound exhibited significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity Research
Another study focused on the synthesis of quinoline-based compounds for anticancer applications demonstrated that several derivatives showed promising results against cancer cell lines. The structural modifications introduced by substituents like chlorine at specific positions contributed to enhanced biological activity. The study found that compounds similar to this compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell division, ultimately causing bacterial cell death.
Comparison with Similar Compounds
Key Observations :
replaces the quinoline with a pyridine ring, reducing ring complexity and molecular weight .
Substituent Effects: The 7-chloro group in the target compound enhances electronegativity and may improve membrane permeability compared to non-chlorinated analogues like ’s compound . The 4-oxo group in the target compound versus the 2-oxo group in ’s analogue likely affects hydrogen-bonding interactions with biological targets, such as DNA gyrase in antimicrobial applications .
Pharmacological Profiles :
- Antimicrobial Potential: Quinoline derivatives (e.g., ciprofloxacin analogues) often target DNA gyrase. The 7-chloro substituent in the target compound may mimic the 6-fluoro group in fluoroquinolones, enhancing bacterial topoisomerase inhibition .
- Solubility and Bioavailability: The propanoic acid chain in the target compound improves water solubility compared to methyl ester derivatives (e.g., ’s benzodiazepine analogue), which may reduce oral bioavailability without hydrolysis .
- Cytotoxicity: notes that 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives exhibit moderate cytoactivity, suggesting that the 4-oxo configuration in the target compound may further modulate potency .
Biological Activity
3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid is a compound belonging to the quinoline family, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered interest due to its structural features that may enhance its interaction with various biological targets, leading to therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group at the 7th position of the quinoline ring and a propanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 280.7 g/mol. The presence of the chloro substituent is significant as it may influence the compound's reactivity and biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. Notably, compounds in this category have shown promising cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells.
Case Study: Cytotoxicity Against MCF-7 Cells
In a study evaluating the cytotoxic effects of several quinoline derivatives, this compound was tested alongside other compounds. The results demonstrated significant inhibition of cell growth:
| Compound | % Cell Growth Inhibition at 100 μM | IC50 (μM) ± SD |
|---|---|---|
| This compound | 92.5% | 2.45 ± 0.15 |
| Doxorubicin | 96.8% | 1.21 ± 0.03 |
The IC50 value indicates that this compound exhibits potent cytotoxicity, comparable to established chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, it has been shown to target the epidermal growth factor receptor (EGFR), a critical regulator in many cancers.
EGFR Inhibition
Inhibition studies revealed that this compound significantly inhibits EGFR activity:
| Compound | % EGFR Inhibition | IC50 (nM) |
|---|---|---|
| This compound | 95.0% | 28.5 |
| Erlotinib (Control) | 96.8% | 20.8 |
The high percentage of EGFR inhibition suggests that this compound could be developed as a targeted therapy for cancers that overexpress this receptor.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid, and how can reaction conditions be optimized?
- Synthesis Strategy : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, quinoline derivatives are often functionalized at the 1-position using propanoic acid precursors under basic conditions (e.g., NaOH or K₂CO₃). A typical approach involves reacting 7-chloro-4-hydroxyquinoline with a brominated propanoic acid derivative in dimethylformamide (DMF) at 80–100°C for 12–24 hours .
- Optimization : Key parameters include solvent polarity (DMF vs. acetonitrile), temperature (higher yields at 100°C), and stoichiometric ratios (1:1.2 molar ratio of quinoline to bromopropanoic acid). Purity can be improved via recrystallization in ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the quinoline ring substitution pattern and propanoic acid linkage. Key peaks include δ 8.5–8.7 ppm (quinoline H-2 and H-8) and δ 2.5–3.0 ppm (propanoic acid CH₂ groups) .
- HPLC/LC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm. LC-MS can verify molecular weight (expected [M+H]⁺ = 280.67 g/mol) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water. Solubility in DMSO: ~50 mg/mL at 25°C .
- Stability : Stable at −20°C in dark, dry conditions for ≥12 months. Degrades in acidic/basic conditions (pH <3 or >10) or under prolonged UV exposure. Use amber vials for storage .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
- Target Identification : Use molecular docking studies (AutoDock Vina) to predict binding affinity with quinoline-targeted enzymes (e.g., topoisomerases or kinases). Validate via enzyme inhibition assays (IC₅₀ determination) .
- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM). Include controls for apoptosis (Annexin V/PI staining) and oxidative stress (ROS detection kits) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Data Reconciliation :
- Purity Verification : Re-test batches with conflicting results using LC-MS and elemental analysis.
- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and use isogenic cell lines to minimize genetic drift effects .
Q. How can metabolic stability and pharmacokinetic properties be evaluated for preclinical development?
- In Vitro Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
